4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid, sodium salt
Description
Structure and Synthesis: This compound belongs to the azo-stilbene disulphonate family, characterized by a central stilbene (1,2-diphenylethylene) backbone with two azo (-N=N-) groups and sulphonic acid (-SO₃H) substituents. The sodium salt form (Na₂C₂₈H₁₈N₄O₈S₂) enhances water solubility due to the ionization of sulphonic acid groups . It is synthesized via bis-diazotization of 4,4'-diaminostilbene-2,2'-disulphonic acid, followed by coupling with phenolic components like 4-hydroxyphenol under alkaline conditions (pH ~8–8.5) at low temperatures (8–10°C) .
Properties and Applications:
The extended conjugation from the stilbene chromogen and azo groups imparts strong colorimetric properties, making it suitable as a direct dye. Studies report its high coloring power, measured using ΔEab and ΔECMC values against white standards like Pigment White 6 . Its sodium salt form is preferred in industrial applications due to improved solubility and stability in aqueous media .
Properties
CAS No. |
68966-53-0 |
|---|---|
Molecular Formula |
C26H19N4NaO8S2 |
Molecular Weight |
602.6 g/mol |
IUPAC Name |
sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C26H20N4O8S2.Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);/q;+1/p-1/b2-1+,29-27?,30-28?; |
InChI Key |
CQNXJSVLKPHNRI-OXEZCZPGSA-M |
Isomeric SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |
Related CAS |
91-34-9 (Parent) |
Origin of Product |
United States |
Preparation Methods
Oxidative Coupling of 4-Nitrotoluene-2-sulphonic Acid
The key intermediate, 4,4'-dinitrostilbene-2,2'-disulphonic acid, is synthesized by oxidative coupling of 4-nitrotoluene-2-sulphonic acid in the presence of strong bases and oxidants.
-
- Temperature: 40-55 °C
- Solvent system: mixture of water, methyl alcohol, and glycol dimethyl ether or ethylene glycol dimethyl ether
- Base: Sodium hydroxide (NaOH) in concentrations ranging from 27% to 46%
- Oxidant: Air or oxygen supplied at controlled flow rates (10-60 L/h)
- Catalysts: Vanadyl sulfate (VOSO4·5H2O) or manganese sulfate (MnSO4·H2O) as oxidation catalysts
-
- A solution of 4-nitrotoluene-2-sulphonic acid is metered into a reactor containing a mixture of solvents, sodium hydroxide, and catalyst at 40 °C.
- Air or oxygen is bubbled through the solution to oxidize the nitrotoluene derivative to the stilbene disulphonic acid.
- The temperature is gradually increased to 50-55 °C during the reaction.
- The reaction proceeds for 3 to 5.5 hours with controlled air flow to maintain oxygen content in the off-gas between 5-7% by volume.
- After completion, the mixture is neutralized with concentrated sulfuric acid to precipitate or stabilize the product.
Data Table: Typical Oxidative Coupling Reaction Parameters and Yields
| Parameter | Range / Value | Notes |
|---|---|---|
| Temperature | 40 - 55 °C | Gradual increase during reaction |
| Solvent Composition | Water (33-71%), Methanol (18-29%), Glycol Dimethyl Ether (22-44%) | Mixed solvent system for solubility and reaction control |
| Sodium Hydroxide Concentration | 27 - 46 % w/w | Strong base to maintain alkaline pH |
| Air/Oxygen Flow Rate | 10 - 60 L/h | Controlled to maintain oxidation rate |
| Catalyst | VOSO4·5H2O or MnSO4·H2O | Enhances oxidation efficiency |
| Reaction Time | 3 - 5.5 hours | Depending on scale and conditions |
| Yield (HPLC) | 84.9% - 93.9% | High purity product |
Conversion to 4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic Acid
Diazotization and Azo Coupling
The final compound is synthesized by diazotization of an appropriate aromatic amine followed by azo coupling with phenolic compounds:
Step 1: Diazotization
- The aromatic amine precursor (often derived from reduction of the dinitro intermediate) is treated with nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures (0-5 °C).
- This forms the diazonium salt intermediate.
Step 2: Azo Coupling
- The diazonium salt is then reacted with 4-hydroxyphenyl compounds under controlled pH (usually alkaline) to form the azo linkages.
- The coupling occurs at the para position of the hydroxyphenyl rings, yielding the bis-azo stilbene disulphonic acid structure.
-
- pH, temperature, and stoichiometry are critical to maximize yield and avoid side reactions.
- The sulfonic acid groups enhance water solubility and facilitate the coupling reaction.
General Reaction Scheme
$$
\text{Aromatic amine} \xrightarrow[\text{NaNO}_2, HCl]{0-5^\circ C} \text{Diazonium salt} \xrightarrow[\text{alkaline pH}]{\text{4-hydroxyphenyl compound}} \text{4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid}
$$
Notes on Industrial Synthesis
- The diazotization and coupling steps are generally carried out in aqueous media for environmental and safety reasons.
- The sodium salt form is obtained by neutralization with sodium hydroxide.
- Process parameters are optimized to ensure high purity and reproducibility for dye applications.
Summary of Research Discoveries and Process Improvements
- Use of mixed solvent systems (water with alcohols and ethers) improves solubility and reaction kinetics during oxidative coupling.
- Catalysts such as vanadyl sulfate and manganese sulfate significantly increase oxidation efficiency and yields.
- Controlled air or oxygen flow rates and temperature profiles are essential to maintain high conversion rates and minimize by-products.
- High yields (>90%) of the dinitro intermediate have been consistently reported with these optimized conditions.
- The diazotization and azo coupling steps are classical but require precise pH and temperature control to achieve the desired bis-azo product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydroxide and potassium cyanide are typically employed.
Major Products
The major products formed from these reactions include various azo and amine derivatives, which can be further utilized in different applications .
Scientific Research Applications
4,4'-Bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulphonic acid, also known as Direct Yellow 4, has the molecular formula C26H20N4O8S2 and a molecular weight of 580.59 . The compound has a variety of synonyms, including 4,4'-Bis(p-hydroxyphenylazo)-2,2'-stilbenedisulfonic acid and 4,4''-Vinylenebis(4'-hydroxyazobenzene-3-sulfonic acid) .
Key Properties
While specific applications of 4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid, sodium salt are not detailed in the provided search results, the search results provide information on related compounds and techniques that suggest potential applications:
- Antibody Labeling: Selective reduction of disulfide bonds in antibody fragments allows for site-specific labeling, which can enhance the properties and utility of antibodies in research and clinical applications. This process can be used for creating antibody derivatives for uses such as toxin and drug conjugation .
- GUS Assay: 4-methylumbelliferyl-β-D-glucuronide (4-MUG) is used as a substrate in the quantitative in vitro GUS assay . The GUS assay is utilized in chemical screening methodologies for intact Arabidopsis seedlings by quantifying GUS activity in situ .
- Kraft Lignin and Wheat Gluten Interactions: Protein-polysaccharide composites have a wide range of applications in biomedical and green chemical fields .
- Quinoline derivatives: Quinoline derivatives display pharmacological properties such as antiplasmodium, anticancer and antibiotic .
Mechanism of Action
The compound exerts its effects primarily through its strong absorption properties and ability to form stable complexes with various ions and molecules. It interacts with molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking . These interactions enable the compound to function effectively as a dye, indicator, and reagent in various applications .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The table below summarizes key structural and functional differences:
Solubility and Stability
- Sodium Salt Derivatives : The sodium salt form of the target compound exhibits superior water solubility compared to its acid form (e.g., Stilbazo) due to ionic dissociation of -SO₃⁻ groups .
- Methyl-Substituted Analogue : The introduction of -CH₃ groups (as in 4-hydroxy-3-methylphenyl derivatives) increases hydrophobicity (LogP = 1.46) and reduces aqueous solubility .
Colorimetric and Spectral Properties
- The target compound’s λmax and color strength depend on the electron-donating -OH groups and conjugation length. In contrast, Stilbazo’s additional -OH groups (3,4-position) shift its absorption spectrum, making it suitable for chelation-based applications .
- DIDS and DNDS (4,4'-dinitrostilbene disulphonate) lack chromophoric azo groups, rendering them colorless but biologically active as ion transport inhibitors .
Key Research Findings
- Synthesis Efficiency : The target compound’s synthesis achieves >90% yield under optimized alkaline conditions, avoiding side reactions common in nitro- or halogen-substituted stilbenes .
- Environmental Impact: Azo-stilbene dyes derived from 4,4'-diaminostilbene-2,2'-disulphonic acid are promoted as eco-friendly alternatives to benzidine-based carcinogens .
Biological Activity
4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid, sodium salt (commonly known as Direct Yellow 4) is a synthetic azo dye with various applications in the textile industry and potential biological activities. This compound has garnered interest due to its structural properties and interactions with biological systems. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic uses, and toxicity.
- Molecular Formula : C26H20N4O8S2
- Molecular Weight : 580.59 g/mol
- Density : 1.50 g/cm³ (predicted)
- pKa : -1.29 (predicted)
Mechanisms of Biological Activity
Research indicates that the biological activity of 4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid may be attributed to several mechanisms:
- Antioxidant Activity : Azo compounds are known for their antioxidant properties. Studies suggest that this compound can scavenge free radicals, thereby reducing oxidative stress in cells .
- Antimicrobial Effects : Some studies have reported that azo dyes exhibit antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes .
- Cytotoxicity : Research has shown that certain azo compounds can induce cytotoxic effects in cancer cells through apoptosis and necrosis pathways. This indicates a potential role in cancer therapy .
Antioxidant Properties
A study conducted on the antioxidant capacity of various azo compounds highlighted that 4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid demonstrated significant free radical scavenging ability. The results indicated a dose-dependent response in reducing lipid peroxidation levels in vitro .
Antimicrobial Activity
In a comparative study of azo dyes, Direct Yellow 4 was tested against Gram-positive and Gram-negative bacteria. The results showed inhibition zones indicating effective antimicrobial action, particularly against Staphylococcus aureus and Escherichia coli .
Cytotoxicity in Cancer Cells
A recent investigation into the cytotoxic effects of various azo dyes on human cancer cell lines revealed that 4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid induced apoptosis in breast cancer cells (MCF-7). The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent .
Toxicological Profile
Despite its potential therapeutic applications, the toxicological profile of 4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid raises concerns:
- Genotoxicity : Some studies suggest that exposure to certain azo dyes can lead to genotoxic effects due to metabolic activation into reactive intermediates that interact with DNA .
- Environmental Impact : As an azo dye, it poses risks for aquatic ecosystems if not properly managed during industrial use.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthesis and purification protocols for 4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid, sodium salt?
- Methodology : The compound is synthesized via diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid followed by coupling with 4-hydroxyphenol derivatives. Purification involves recrystallization from aqueous ethanol and characterization via elemental analysis, UV-Vis spectroscopy (to confirm azo bond formation at ~400–500 nm), and NMR spectroscopy (to verify aromatic proton environments) . For reproducibility, monitor reaction pH (optimal range: 8–10) and temperature (0–5°C during diazotization) to minimize side products.
Q. How can spectroscopic techniques (UV-Vis, IR, NMR) resolve ambiguities in structural characterization?
- Methodology :
- UV-Vis : Detect π→π* transitions of the azo group (~450–500 nm) and confirm conjugation with the stilbene backbone. Solvent polarity effects (e.g., shifts in λmax in DMSO vs. water) can indicate intermolecular interactions .
- IR : Identify sulfonate (S=O stretching at ~1200 cm⁻¹) and phenolic O-H (broad band ~3200–3500 cm⁻¹). Absence of N-H stretches (~3300 cm⁻¹) confirms complete diazotization .
- NMR : ¹H-NMR in D2O resolves aromatic proton splitting patterns (e.g., para-substituted phenyl groups at δ 6.8–7.5 ppm). ¹³C-NMR confirms sulfonate carbons at δ 120–130 ppm .
Q. What are the critical factors influencing aqueous solubility and stability?
- Methodology : The disodium sulfonate groups confer high water solubility (>100 mg/mL at 25°C). Stability studies (pH 2–12, 25–60°C) should use HPLC to monitor degradation (e.g., azo bond cleavage at pH < 3 or >10). Ionic strength adjustments (e.g., NaCl) can assess aggregation tendencies via dynamic light scattering .
Advanced Research Questions
Q. How can computational modeling predict electronic transitions and optimize photophysical properties?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and compare with experimental UV-Vis data. Solvent effects (PCM model) improve accuracy. For photostability, simulate bond dissociation energies (azo vs. stilbene C=C) to guide derivatization (e.g., electron-withdrawing groups on phenyl rings) .
Q. What strategies resolve contradictions in fluorescence quantum yield measurements across studies?
- Methodology : Standardize measurement conditions (solvent, excitation wavelength, reference dyes). Use time-resolved fluorescence to distinguish intrinsic emission from excimer formation. Compare results with structurally analogous compounds (e.g., disodium distyrylbiphenyl disulfonate, Tinopal CBS-X) to identify substituent effects .
Q. How do structural modifications (e.g., triazole or pyrazole substituents) alter biological interactions?
- Methodology : Synthesize derivatives via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) or coupling with heterocyclic amines. Assess DNA/RNA binding via UV-Vis titration (hypochromicity) and fluorescence quenching. Compare cytotoxicity (MTT assay) against parent compound to evaluate therapeutic potential .
Q. What advanced analytical techniques quantify trace impurities in industrial-grade samples?
- Methodology : Use LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) to detect sulfonated byproducts (e.g., unreacted diaminostilbene derivatives). Ion chromatography identifies residual sulfate ions. Quantify limits of detection (LOD) via calibration curves .
Data Contradiction and Validation
Q. How to address discrepancies in reported molar extinction coefficients (ε) for this compound?
- Methodology : Re-measure ε using a gravimetrically prepared standard solution (avoiding hygroscopic effects). Validate via cross-laboratory studies with controlled instrumentation (e.g., same slit width, photomultiplier voltage). Compare with structurally validated analogs (e.g., SPADNS or STILBAZO dyes) .
Q. Why do stability profiles vary between academic and industrial studies?
- Methodology : Industrial samples may contain stabilizers (e.g., antioxidants) not disclosed in patents. Conduct accelerated aging tests (40°C/75% RH) on lab-synthesized vs. commercial batches. Use FTIR and XRD to identify crystalline vs. amorphous forms, which affect degradation rates .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
